COAGULATION FACTOR XIIIA (190-230)
Description
Properties
CAS No. |
158455-48-2 |
|---|---|
Molecular Formula |
C220H322N54O73 |
Molecular Weight |
4891.23 |
Origin of Product |
United States |
Molecular and Structural Characterization of Coagulation Factor Xiiia 190 230
Primary Amino Acid Sequence and Composition of the (190-230) Fragment
The (190-230) fragment is a 41-amino acid peptide segment derived from the N-terminal region of the catalytic core domain of the Factor XIII A-subunit. wikipedia.orgdrugbank.com The specific sequence, as determined from the full primary structure of human placental Factor XIIIa, provides the fundamental basis for its chemical properties and three-dimensional structure. nih.govnih.gov The sequence of this fragment is as follows:
PIVSELQSGKWGAKIVMREDRSVRLSIQSSPKCIVGKFRMYV
The composition of this fragment is characterized by a mix of hydrophobic, polar, and charged residues. A detailed breakdown of the amino acid composition is provided in the interactive data table below.
| Amino Acid | Three-Letter Code | One-Letter Code | Count | Percentage (%) |
| Alanine | Ala | A | 1 | 2.44 |
| Arginine | Arg | R | 3 | 7.32 |
| Aspartic Acid | Asp | D | 1 | 2.44 |
| Cysteine | Cys | C | 1 | 2.44 |
| Glutamic Acid | Glu | E | 2 | 4.88 |
| Glutamine | Gln | Q | 2 | 4.88 |
| Glycine | Gly | G | 2 | 4.88 |
| Histidine | His | H | 0 | 0.00 |
| Isoleucine | Ile | I | 4 | 9.76 |
| Leucine | Leu | L | 3 | 7.32 |
| Lysine | Lys | K | 4 | 9.76 |
| Methionine | Met | M | 2 | 4.88 |
| Phenylalanine | Phe | F | 1 | 2.44 |
| Proline | Pro | P | 2 | 4.88 |
| Serine | Ser | S | 5 | 12.20 |
| Threonine | Thr | T | 0 | 0.00 |
| Tryptophan | Trp | W | 1 | 2.44 |
| Tyrosine | Tyr | Y | 1 | 2.44 |
| Valine | Val | V | 6 | 14.63 |
| Total | 41 | 100.00 |
Localization and Context within the Full-Length Factor XIIIa A-Subunit Domains
The Factor XIII A-subunit is a multidomain protein. nih.gov Understanding the location of the (190-230) fragment within this architecture is key to appreciating its functional context. The A-subunit consists of five distinct domains arranged sequentially. wikipedia.org
| Domain | Residue Range | Location of (190-230) Fragment |
| Activation Peptide | 1-37 | - |
| β-Sandwich | 38-184 | - |
| Catalytic Core | 185-515 | Contained Within |
| β-Barrel 1 | 516-628 | - |
| β-Barrel 2 | 629-731 | - |
Table based on data from multiple sources. wikipedia.orgnih.gov
The catalytic activity of Factor XIIIa is mediated by a catalytic triad (B1167595) of amino acids within the core domain: Cysteine-314, Histidine-373, and Aspartic acid-396. nih.govnih.gov In the primary sequence, the (190-230) fragment is located more than 80 residues upstream of the essential active site Cysteine-314. However, analysis of the three-dimensional structure of Factor XIII (PDB: 1GGT) reveals that in the folded protein, the (190-230) fragment forms part of the structure that constitutes the cleft leading to the catalytic cavity. rcsb.org While not directly forming the active site, its residues contribute to the surface and architecture of the substrate-binding channel.
Hypothesized Structural Basis for its Biological Activity
Research has shown that peptide fragments derived from Factor XIIIa can exhibit inhibitory effects on the enzyme's function. The (190-230) fragment, being a component of the catalytic domain, is hypothesized to exert its biological activity, specifically its potential inhibitory function, through competitive inhibition.
The structural basis for this hypothesis is that the (190-230) fragment, as an isolated peptide, may mimic a region of a natural substrate, such as fibrin (B1330869). By occupying the substrate-binding channel or an allosteric site near the active cleft, it could physically block the access of the full-length fibrin substrate to the catalytic triad (Cys-314, His-373, Asp-396). plos.org Its combination of charged and hydrophobic residues could facilitate transient, non-covalent interactions with the enzyme surface. This binding would prevent the formation of the enzyme-substrate complex necessary for the cross-linking reaction, thereby inhibiting the stabilization of the fibrin clot. The structure of the fragment, with its specific sequence of β-strands and loops, is crucial for presenting the correct conformation to interact with the enzyme's binding pocket. rcsb.orguni-marburg.de
Inhibitory Mechanisms of Coagulation Factor Xiiia 190 230
Detailed Analysis of Factor XIIIa Transglutaminase Inhibition
Factor XIIIa is a transglutaminase that stabilizes blood clots by creating covalent bonds between fibrin (B1330869) units and other proteins. nih.govnih.govnih.gov The peptide fragment Asp190-Phe230 has been demonstrated to inhibit this crucial cross-linking activity. nih.gov Research involving 25 synthetic peptides from various regions of FXIIIa found that only two, including Asp190-Phe230 (referred to as peptide-7 in the study), effectively inhibited the cross-linking of substrates by FXIIIa. nih.gov
The inhibitory peptide Asp190-Phe230 demonstrates a notable effect on the cross-linking of several key substrates by Factor XIIIa. nih.gov Its inhibitory action is not limited to fibrin; it also prevents the cross-linking of fibronectin and N,N'-dimethylcasein. nih.gov This suggests that the peptide interferes with a recognition site important for multiple substrates of FXIIIa. nih.gov
The integrity of the full peptide sequence is crucial for its inhibitory potency. Studies have shown that shorter fragments from both the amino-terminal (Asp190-Lys199, Tyr194-Tyr204) and the carboxyl-terminal (Lys221-Phe230) ends of the Asp190-Phe230 peptide are 20 to 60 times less effective as inhibitors compared to the intact peptide. nih.gov The inhibition of cross-linking by this peptide is reversible and can be overcome by adding an excess of the substrate, indicating an interaction with the substrate rather than a direct, irreversible inactivation of the FXIIIa enzyme. nih.gov
Table 1: Inhibitory Activity of FXIIIa-Derived Peptide (190-230)
| Substrate | Effect of Peptide (Asp190-Phe230) | Reference |
|---|---|---|
| Fibrin | Inhibition of cross-linking | nih.gov |
| Fibronectin | Inhibition of cross-linking | nih.gov |
| N,N'-dimethylcasein | Inhibition of cross-linking | nih.gov |
The inhibitory effects of the Asp190-Phe230 peptide extend beyond FXIIIa to other transglutaminases. nih.gov Specifically, it has been shown to inhibit guinea pig liver tissue transglutaminase (TG2) from cross-linking its substrates, including fibrinogen, fibronectin, and N,N'-dimethylcasein. nih.gov
Tissue transglutaminase and FXIIIa differ in their preferred cross-linking patterns with fibrinogen. nih.govmarquette.edu While FXIIIa primarily catalyzes the formation of γ-γ dimers and α-polymers within a polymerized fibrin clot, TG2 can create atypical Aα-γ intermolecular and intramolecular cross-links in non-polymerized fibrinogen. nih.govmarquette.edu The ability of the Asp190-Phe230 peptide to inhibit both enzymes suggests it may target a common substrate recognition region shared by these transglutaminases. nih.gov
Proposed Modes of Inhibition
The precise mechanism by which the Asp190-Phe230 peptide exerts its inhibitory function involves interactions that disrupt the normal catalytic process. The leading hypotheses are centered on substrate binding interference rather than direct action on the enzyme's catalytic machinery.
Evidence suggests that the inhibition is not due to direct competitive binding at the FXIIIa active site. nih.gov The peptide was found not to be a pseudosubstrate, as it was not cross-linked to fibrin itself. nih.gov Furthermore, the inhibition was not reversed by increasing the concentration of the primary amine donor substrate, nor did the peptide affect the exposure of the FXIIIa active site. nih.gov Instead, the fact that excess fibrin substrate can reverse the inhibition strongly indicates that the peptide interacts with the substrate. nih.gov This suggests a form of substrate competition, where the peptide may bind to regions on fibrin that are necessary for recognition and cross-linking by FXIIIa, thereby preventing the enzyme from accessing its target sites. nih.gov
Allosteric inhibition, where an inhibitor binds to a site distant from the active site to induce a conformational change that reduces enzyme activity, is a known mechanism for FXIIIa. nih.gov However, for the Asp190-Phe230 peptide, this mode of action appears unlikely. Studies showed that the peptide did not cause any detectable change in the exposure of the FXIIIa active site. nih.gov This finding argues against a significant allosteric modulation of the enzyme's conformation. nih.gov While allosteric inhibition of FXIIIa by other, unrelated small molecules has been demonstrated, the evidence for the 190-230 peptide points away from this mechanism. nih.govnih.gov
Table 2: Proposed Inhibitory Characteristics of Peptide (190-230)
| Mechanism | Evidence for Peptide (190-230) | Reference |
|---|---|---|
| Direct Active Site Inhibition | No; Not a pseudosubstrate; No effect on active site exposure. | nih.gov |
| Substrate Competition | Yes; Inhibition reversed by excess substrate (fibrin). | nih.gov |
| Allosteric Modulation | No; No effect on active site exposure. | nih.gov |
| Interference with Protein-Protein Interaction | Yes; Inhibits cross-linking without affecting overall FXIIIa-fibrin binding. | nih.gov |
Comparative Analysis with Known Small Molecule and Peptide Inhibitors of Factor XIIIa
The inhibition of Factor XIIIa (FXIIIa) is a significant area of research for developing novel antithrombotic therapies. nih.gov The mechanisms by which various compounds inhibit FXIIIa are diverse, ranging from direct interaction with the enzyme's active site to allosteric modulation or interference with substrate binding. The peptide fragment derived from Factor XIIIa itself, Asp190-Phe230, exhibits a unique inhibitory profile when compared to other well-characterized small molecule and peptide inhibitors.
In contrast, other FXIIIa inhibitors can be broadly categorized based on their direct interaction with the enzyme. These include compounds that target the active site or allosteric sites.
Active Site-Directed Inhibitors: These inhibitors directly interact with the catalytic machinery of FXIIIa, specifically the cysteine residue (Cys314) in the active site. nih.gov
Covalent Inhibitors: Many potent inhibitors are designed to form an irreversible covalent bond with the active site Cys314. nih.gov A prominent example is the hexapeptide-like molecule ZED3197, which features a Michael acceptor "warhead" that covalently reacts with Cys314. nih.gov This class of inhibitors also includes compounds with other electrophilic groups like α,β-unsaturated carbonyls or α-halomethyl carbonyls. nih.gov
Non-covalent Inhibitors: This group includes small molecules like alkylamines (e.g., spermidine), which were among the first compounds studied for their inhibitory effects on FXIIIa. nih.gov They are thought to interact non-covalently with the enzyme's active site. nih.gov
Allosteric Inhibitors: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces or eliminates its catalytic activity. nih.gov An example is a sulfated small molecule that was shown through Michaelis-Menten kinetics to be an allosteric modulator of FXIIIa, binding with a dissociation constant (KD) of approximately 25.3 μM. nih.gov This inhibition was reversible, as its effects could be countered by an arginine-rich polypeptide. nih.gov
Substrate-Binding Site Inhibitors: A distinct class of inhibitors functions by blocking the binding of FXIIIa to its primary protein substrate, fibrin. An example is a unique antibody inhibitor, designated "inhibitor New Haven," which binds to a fibrin-binding site on activated FXIIIa. nih.govashpublications.org This prevents the cross-linking of fibrin but does not inhibit the enzyme's activity towards small molecule substrates like casein, indicating that the catalytic site remains functional. nih.govashpublications.org The binding site for this inhibitor is only exposed after FXIIIa is activated. nih.govashpublications.org
The following table provides a comparative summary of the inhibitory mechanisms.
| Inhibitor Class | Example(s) | Target Site | Mechanism of Action | Key Characteristics |
| Substrate-Directed Peptide | Coagulation Factor XIIIa (190-230) | Substrate (e.g., Fibrin) | Interacts with the substrate, preventing it from being effectively cross-linked by FXIIIa. nih.govresearchgate.net | Does not bind to FXIIIa enzyme; inhibition is reversed by excess substrate. nih.govresearchgate.net |
| Covalent Active Site Inhibitors | ZED3197, TIMAs | Active Site (Cys314) on FXIIIa | Forms an irreversible covalent bond with the active site cysteine residue. nih.govnih.gov | Typically show high potency and selectivity. nih.gov |
| Non-covalent Active Site Inhibitors | Alkylamines (Spermidine) | Active Site on FXIIIa | Reversibly binds to the active site, competing with substrates. nih.gov | Generally lower potency compared to covalent inhibitors. nih.gov |
| Allosteric Inhibitors | Sulfated small molecules | Allosteric site on FXIIIa | Binds to a site other than the active site, causing a conformational change that inactivates the enzyme. nih.gov | Inhibition is reversible and non-competitive with the substrate. nih.gov |
| Substrate-Binding Site Inhibitors | "Inhibitor New Haven" (Antibody) | Fibrin-binding site on FXIIIa | Blocks the interaction of activated FXIIIa with fibrin, preventing fibrin cross-linking. nih.govashpublications.org | Does not inhibit enzymatic activity on small molecule substrates. nih.govashpublications.org |
Biological Implications of Coagulation Factor Xiiia 190 230 Activity
Modulation of Fibrin (B1330869) Polymerization and Clot Stabilization Mechanisms
Activated Factor XIII (FXIIIa) is a key determinant of the mechanical and biochemical stability of a thrombus. encyclopedia.pubmdpi.com Its primary function in hemostasis is to stabilize the newly formed fibrin clot. oncohemakey.comnih.govwikipedia.org This stabilization is achieved through the introduction of covalent ε-(γ-glutamyl)lysyl isopeptide bonds between fibrin monomers within the fibrin fibers. nih.govnih.govamolf.nl This process converts the loose fibrin network into a stable structure capable of withstanding mechanical stress and resisting premature enzymatic degradation, a process known as fibrinolysis. nih.govwikipedia.orgnih.govwikipedia.org The absence or deficiency of FXIIIa-mediated cross-linking can lead to a higher risk of bleeding and embolization due to the compromised integrity of the clot. nih.gov
The activation of Factor XIII to FXIIIa is a critical step, initiated by thrombin in the presence of calcium ions, which cleaves an N-terminal activation peptide from the FXIII-A subunit. nih.govwikipedia.org This enzymatic action of FXIIIa not only strengthens the clot but also protects it from degradation, ensuring that the temporary seal over a vascular injury remains intact to allow for wound healing. encyclopedia.pubwikipedia.org
Impact on Fibrin γ-Chain and α-Chain Cross-linking
Factor XIIIa-mediated cross-linking of fibrin occurs through the formation of isopeptide bonds between specific glutamine and lysine residues on adjacent fibrin molecules. encyclopedia.puboncohemakey.com This process involves both the γ-chains and α-chains of fibrin. The cross-linking of γ-chains happens relatively early in clot formation, leading to the creation of γ-γ dimers. oncohemakey.comresearchgate.netnih.gov This initial cross-linking is crucial for the early stabilization of the fibrin network. researchgate.netnih.gov
Influence on Fibrin Network Architecture and Mechanical Properties
The cross-linking activity of Factor XIIIa has a profound impact on the three-dimensional structure and mechanical resilience of the fibrin clot. nih.gov By introducing covalent bonds between fibrin fibers, FXIIIa significantly increases the stiffness and elasticity of the clot. nih.govwhiterose.ac.uknih.gov Research has demonstrated that FXIIIa-mediated cross-linking can increase the stiffness of fibrin by two- to five-fold. nih.gov This enhanced mechanical stability is crucial for the clot to resist rupture under the physiological shear forces of blood flow. nih.govnih.gov
Potential Effects on Extracellular Matrix Remodeling Processes
The influence of Coagulation Factor XIIIa extends beyond hemostasis to the dynamic process of extracellular matrix (ECM) remodeling, which is fundamental for tissue development, wound healing, and maintaining organ homeostasis. nih.gov FXIIIa participates in the formation and stabilization of the ECM by cross-linking various matrix proteins. mdpi.commednexus.org This activity helps to create a stable provisional matrix at the site of injury, which is essential for subsequent tissue repair processes. lu.se The cross-linking of ECM components by FXIIIa can influence the biomechanical properties of the tissue, which are tightly controlled by the specific composition and concentration of matrix components. nih.govresearchgate.net
Interactions with Fibronectin, Vitronectin, and Collagen Cross-linking
Factor XIIIa catalyzes the cross-linking of several important extracellular matrix proteins, including fibronectin, vitronectin, and collagen, into the fibrin clot. encyclopedia.pubmdpi.commdpi.com Fibronectin, a key adhesive glycoprotein, is a major substrate for FXIIIa. nih.gov The enzyme cross-links fibronectin to itself, to fibrin, and to collagen. nih.govnih.gov This cross-linking is crucial for the assembly of fibronectin into the extracellular matrix of cultured fibroblasts. nih.gova-z.lu Studies have shown that both cellular and plasma fibronectin are specifically cross-linked by FXIIIa, likely to other fibronectin molecules. nih.gov
The interaction between fibronectin and collagen is also mediated by Factor XIIIa, which can cross-link fibronectin to type I and type III collagen. nih.gov This cross-linking is thought to be important for normal wound healing and collagen fibrillogenesis. nih.gov Similarly, vitronectin is another adhesive protein that can be cross-linked by FXIIIa, further contributing to the stability and cellular interactions of the ECM. encyclopedia.pubmdpi.com
Implications for Tissue Assembly and Repair Mechanisms
The cross-linking of extracellular matrix proteins by Factor XIIIa has significant implications for tissue assembly and repair. nih.govnih.gova-z.lu By stabilizing the provisional matrix at a wound site, FXIIIa facilitates the migration and attachment of cells, such as fibroblasts, which are essential for tissue regeneration. mdpi.com The cross-linking of fibronectin into the fibrin clot enhances the adherence and migration of fibroblasts, a critical step in the wound healing process. mdpi.com
Furthermore, FXIIIa contributes to angiogenesis, the formation of new blood vessels, which is a vital part of tissue repair. mdpi.comleicabiosystems.com It exerts a proangiogenic effect on endothelial cells, promoting their migration and proliferation. mdpi.com This multifaceted role in stabilizing the ECM, promoting cell adhesion and migration, and stimulating angiogenesis highlights the indispensable function of Factor XIIIa in coordinating the complex events of tissue repair and wound healing. mdpi.comresearchgate.netphysiology.org
Influence on Cellular Interactions Mediated by Factor XIIIa
Coagulation Factor XIIIa plays a significant role in mediating cellular interactions with the extracellular matrix, which is crucial for processes like wound healing and tissue repair. mdpi.comresearchgate.net It facilitates the attachment and migration of various cell types by cross-linking adhesive proteins within the ECM. mdpi.com For instance, the cross-linking of fibronectin by FXIIIa enhances the adhesion of fibroblasts to the fibrin clot, a key step in the healing process. mdpi.coma-z.lu
Factor XIIIa has been shown to bind to endothelial cells, enhancing platelet adhesion at the site of an injury. mdpi.com This interaction is mediated, in part, by the integrin αVβ3 on the cell surface. mdpi.com This binding allows for the localized cross-linking of proteins involved in the repair process. mdpi.com Moreover, FXIIIa can be externalized from cells like platelets and monocytes/macrophages, allowing it to function in different vascular locations. mdpi.com This cellular form of FXIIIa also contributes to its diverse roles in physiological processes. mdpi.com The enzyme's ability to influence cellular behavior by modifying the extracellular environment underscores its importance beyond its classical role in blood coagulation. physiology.orgdrugbank.com
Table 1: Summary of Factor XIIIa Effects on Fibrin Clot Properties
| Property | Effect of Factor XIIIa | References |
|---|---|---|
| Mechanical Stability | Increased | nih.gov, nih.gov |
| Stiffness (Storage Modulus) | Increased (2- to 5-fold) | nih.gov, whiterose.ac.uk, nih.gov |
| Rupture Resistance (Toughness) | Increased | nih.gov |
| Extensibility | Maintained or Increased | nih.gov, nih.gov |
| Resistance to Fibrinolysis | Increased | nih.gov, wikipedia.org, encyclopedia.pub |
| Red Blood Cell Retention | Increased | whiterose.ac.uk, nih.gov |
Table 2: Compound Names
| Compound Name |
|---|
| Coagulation Factor XIIIa |
| Fibrin |
| Fibrinogen |
| Thrombin |
| Calcium |
| Fibronectin |
| Vitronectin |
| Collagen |
| α2-antiplasmin |
Adhesion of Platelets and Endothelial Cells
The peptide sequence of Coagulation Factor XIIIa plays a crucial role in mediating the adhesion of platelets and endothelial cells, processes fundamental to both hemostasis and wound healing. Immobilized FXIIIa supports platelet adhesion and spreading, a mechanism that is dependent on integrins α(IIb)β(3) and α(v)β(3). nih.gov This interaction is independent of the transglutaminase activity of FXIIIa. nih.govreading.ac.uk
Research has shown that platelet adhesion to FXIIIa is significantly reduced by antagonists of either α(IIb)β(3) or α(v)β(3) and is completely abolished when both are blocked. nih.gov This indicates a dual and differential dependence on these integrins. Furthermore, under physiological flow conditions, both venous and arterial, these integrins are essential for maintaining platelet adhesion to FXIIIa. nih.gov The interaction enhances platelet recruitment by von Willebrand factor and collagen, particularly under arterial shear conditions, highlighting its importance in vascular injury sites. nih.gov
FXIIIa also influences endothelial cell adhesion in an integrin-dependent manner. nih.gov This process is critical for maintaining the integrity of the endothelial barrier and for angiogenesis. The adhesion of endothelial cells to FXIIIa is inhibited by monoclonal antibodies targeting integrin α(v)β(3) and β(1)-containing integrins. nih.gov This interaction is also dependent on the presence of Mg²⁺ or Mn²⁺ ions. nih.gov Soluble FXIIIa has been observed to bind to endothelial cells in solution, further supporting its role in mediating cell adhesion. nih.gov
| Cell Type | Key Receptors Involved | Effect of FXIIIa (190-230) Activity | Dependency |
|---|---|---|---|
| Platelets | Integrins α(IIb)β(3) and α(v)β(3) nih.govnih.gov | Supports adhesion and spreading nih.gov | Independent of transglutaminase activity nih.govreading.ac.uk |
| Endothelial Cells | Integrin α(v)β(3) and β(1)-containing integrins nih.gov | Mediates adhesion nih.gov | Dependent on Mg²⁺ or Mn²⁺ nih.gov |
Phagocytosis and Macrophage Function Modulation
The cellular form of Factor XIII-A (FXIII-A) is expressed in monocytes and macrophages and plays a significant role in modulating their functions, particularly phagocytosis. nih.govmednexus.org This function is linked to the role of FXIII-A in regulating cytoskeletal proteins, which is essential for the active ingestion and breakdown of foreign particles. mdpi.com
Studies have demonstrated a positive correlation between FXIII-A expression and phagocytic activity in myelomonocytic cells. mdpi.com Inhibition of FXIII-A or its deficiency in mice and humans leads to impaired Fcγ and complement receptor-mediated phagocytosis in monocytes and macrophages. nih.govmdpi.com This suggests that the intracellular pool of FXIII-A is crucial for the innate immune functions of these cells. nih.gov
Furthermore, the expression of FXIII-A is selectively upregulated in M2 macrophages, which are associated with anti-inflammatory and pro-wound healing responses. nih.govmdpi.com This aligns with the broader role of FXIIIa in tissue repair and inflammation resolution. The externalization of FXIII-A on macrophages, though the exact mechanism is not fully understood, allows it to participate in extracellular processes that contribute to innate immunity and wound healing. nih.govmdpi.com
| Macrophage Function | Role of FXIIIa (190-230) | Key Findings |
|---|---|---|
| Phagocytosis | Enhances phagocytic capacity nih.govmdpi.com | Impaired in FXIII-A deficient monocytes and macrophages nih.govmdpi.com |
| Immune Response | Associated with M2 (anti-inflammatory) macrophage phenotype nih.govmdpi.com | Contributes to innate immunity and inflammation resolution nih.gov |
| Cell Migration | Supports migration of mature dendritic cells nih.govmdpi.com | Contributes to the cellular infiltration at sites of injury mednexus.org |
Potential Roles in Regulating Factor XIIIa-Dependent Pathways Beyond Hemostasis
The influence of Coagulation Factor XIIIa extends far beyond its classical role in blood clot stabilization, impacting a variety of physiological processes including wound healing, angiogenesis, and tissue repair. nih.govmdpi.com These non-hemostatic functions are often mediated by the transglutaminase activity of FXIIIa, which cross-links various proteins in the extracellular matrix. nih.gov
In wound healing, FXIIIa contributes by stabilizing the fibrin clot, promoting the adhesion and migration of fibroblasts, and supporting angiogenesis. mdpi.commdpi.com It cross-links several adhesive and extracellular matrix proteins like fibronectin, vitronectin, and collagen into the clot, which enhances cell attachment and migration. mednexus.orgmdpi.com Patients with FXIII-A deficiency often exhibit impaired tissue repair, and studies in FXIII-A deficient mice have shown delayed wound healing, which can be corrected with FXIII-A supplementation. mdpi.comnih.gov
FXIIIa also exerts direct pro-angiogenic effects on endothelial cells, promoting their migration and proliferation while inhibiting apoptosis. mdpi.com This is associated with the downregulation of the anti-angiogenic factor thrombospondin-1. mdpi.com The interaction of FXIIIa with endothelial cells can induce the formation of a complex between vascular endothelial growth factor (VEGF) and the integrin αVβ3, leading to the cross-linking of the β3 subunit and the VEGFR-2. nih.govmdpi.com
Moreover, FXIIIa is involved in regulating vascular permeability. nih.gov The activated form of FXIIIa can reduce endothelial permeability, thereby preventing fluid leakage and edema formation, particularly under conditions of metabolic stress. nih.govsemanticscholar.org This protective effect on the endothelial barrier is crucial for maintaining tissue homeostasis and is relevant in various inflammatory conditions. nih.gov
| Pathway | Mechanism of Action | Biological Outcome |
|---|---|---|
| Wound Healing | Cross-linking of extracellular matrix proteins (e.g., fibronectin, collagen) mednexus.orgmdpi.com | Enhanced cell migration, attachment, and tissue repair mdpi.commdpi.com |
| Angiogenesis | Downregulation of thrombospondin-1; complex formation with VEGF and integrin αVβ3 nih.govmdpi.com | Promotes endothelial cell migration and proliferation mdpi.com |
| Vascular Permeability | Modification of paracellular passageways in endothelial monolayers nih.govsemanticscholar.org | Reduces endothelial permeability and prevents edema nih.gov |
| Inflammation | Modulation of monocyte/macrophage function mdpi.com | Contributes to the resolution of inflammation nih.gov |
Research Methodologies for Studying Coagulation Factor Xiiia 190 230
In Vitro Assays for Transglutaminase Activity Inhibition
The inhibitory potential of the FXIIIa (190-230) peptide, also referred to as peptide-7 in seminal research, is primarily assessed through in vitro assays that measure the enzymatic activity of transglutaminase. nih.gov These assays are fundamental in determining the extent and mechanism of inhibition.
Ammonia (B1221849) Release Assays for Enzyme Kinetics
Ammonia release assays are a quantitative method for monitoring FXIIIa activity. nih.govresearchgate.netnih.gov In this type of assay, FXIIIa catalyzes a reaction that releases ammonia from a peptide-bound glutamine residue. The rate of ammonia production is then measured, often through a coupled enzymatic reaction where glutamate (B1630785) dehydrogenase utilizes the released ammonia, leading to the oxidation of NAD(P)H to NAD(P)+. This change can be monitored spectrophotometrically at 340 nm. researchgate.net
For studying an inhibitor like the FXIIIa (190-230) fragment, these assays would be employed to determine key kinetic parameters. By measuring the rate of ammonia release in the presence of varying concentrations of the inhibitory peptide, researchers can determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by half. Such assays would reveal whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into the mechanism of action.
SDS-PAGE Based Cross-linking Assays with Fibrinogen and Other Substrates
A direct and visual method to assess the inhibitory effect of the FXIIIa (190-230) peptide is through Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). bioleaf.com This technique is used to observe the cross-linking of FXIIIa substrates, such as the α and γ chains of fibrinogen. In the presence of active FXIIIa, fibrin (B1330869) monomers are cross-linked to form dimers and high-molecular-weight polymers, which can be visualized as distinct bands of higher molecular weight on an SDS-PAGE gel. bioleaf.com
When studying the FXIIIa (190-230) peptide, the assay is performed by incubating FXIIIa and its substrate (e.g., fibrinogen) with and without the inhibitory peptide. nih.gov The reaction mixtures are then subjected to SDS-PAGE. Inhibition of FXIIIa activity by the peptide results in a decrease or absence of the higher molecular weight cross-linked products. nih.gov Research has shown that the FXIIIa (190-230) peptide effectively inhibits the cross-linking of fibrinogen, as well as other substrates like N,N'-dimethylcasein and fibronectin. nih.gov
Table 1: Inhibition of FXIIIa-Mediated Substrate Cross-linking by Peptide (190-230)
| Substrate | Observation with FXIIIa (190-230) | Reference |
|---|---|---|
| Fibrinogen | Inhibition of α-chain and γ-chain cross-linking | nih.gov |
| N,N'-dimethylcasein | Inhibition of cross-linking | nih.gov |
| Fibronectin | Inhibition of cross-linking | nih.gov |
This table is based on findings from Achyuthan et al. (1993).
Spectrophotometric and Fluorometric Methods
Spectrophotometric and fluorometric assays provide continuous and highly sensitive measurements of enzyme activity. researchgate.net A common approach involves using a synthetic substrate that becomes fluorescent or changes its absorbance upon being modified by FXIIIa. For instance, the incorporation of a fluorescently labeled primary amine, such as monodansylcadaverine, into a protein substrate can be monitored over time.
In the context of the FXIIIa (190-230) inhibitor, these assays would be used to quantify the rate of the enzymatic reaction in the presence of the peptide. The decrease in the rate of fluorescence development or change in absorbance would be directly proportional to the inhibitory activity of the peptide. These methods are particularly useful for detailed kinetic studies and for high-throughput screening of potential inhibitors.
Mass Spectrometry-Based Approaches for Substrate Specificity and Interaction Analysis
Mass spectrometry (MS) offers powerful tools for a detailed molecular analysis of enzyme-inhibitor and enzyme-substrate interactions. These techniques can provide precise information on the mass of molecules, allowing for the identification of cross-linked products and the characterization of protein interactions.
MALDI-TOF MS for Peptide Cross-linking and Inhibition Studies
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is a valuable technique for analyzing peptides and proteins. It can be used to monitor the cross-linking reactions catalyzed by FXIIIa by detecting the mass shift that occurs when two peptides are joined.
Proteomic Identification of Inhibitor-Bound Proteins
Modern proteomic techniques can be employed to identify proteins that interact with an inhibitor. While early studies suggested that the FXIIIa (190-230) peptide interacts with the substrate (fibrin) rather than directly with the enzyme, nih.gov proteomic approaches could be used to definitively map these interactions. nih.gov
One such method involves affinity purification coupled with mass spectrometry. The inhibitory peptide could be immobilized on a solid support and used as bait to capture interacting proteins from a complex mixture, such as plasma or a solution containing FXIIIa and fibrinogen. The bound proteins would then be eluted, separated (e.g., by SDS-PAGE), and identified by mass spectrometry. This approach could confirm whether the primary binding partner of the FXIIIa (190-230) peptide is indeed fibrinogen or if it has other, previously unidentified, binding partners.
Table 2: Investigated Properties of Coagulation Factor XIIIa (190-230) Peptide
| Property Investigated | Method | Finding | Reference |
|---|---|---|---|
| Inhibition of FXIIIa | Cross-linking Assays | Inhibits cross-linking of fibrin, N,N'-dimethylcasein, and fibronectin. | nih.gov |
| Interaction Mechanism | Reversibility by excess substrate | Inhibition reversed by excess substrate, suggesting interaction with the substrate. | nih.gov |
| Pseudosubstrate Potential | Cross-linking Assays | Not cross-linked to fibrin. | nih.gov |
| Active Site Interaction | Enzyme Kinetics | No effect on the primary amine binding site. | nih.gov |
| Binding Site | Binding Assays | No effect on FXIIIa binding to fibrin. | nih.gov |
This table is based on findings from Achyuthan et al. (1993).
Cell-Based Models for Investigating Cellular Effects
Cell-based models are indispensable for understanding the physiological and pathological roles of FXIIIa and its derivatives in a cellular context. These models allow for the examination of complex cellular responses that cannot be replicated in simpler biochemical assays.
While the direct role of the Coagulation Factor XIIIa (190-230) fragment in cell adhesion and migration has not been extensively documented, studies on the full-length FXIIIa protein provide a framework for how such investigations could be conducted. FXIIIa has been shown to support the adhesion of microvascular endothelial cells in a manner dependent on integrins. epa.gov This process is crucial for wound healing and angiogenesis. Furthermore, the cross-linking activity of FXIIIa enhances the migration of vascular smooth muscle cells into fibrin gels, a key event in tissue repair. nih.gov
A study by Ueki et al. demonstrated that a synthetic peptide corresponding to residues 190-230 of FXIIIa (Asp190-Phe230) can inhibit the cross-linking activity of FXIIIa. nih.gov This finding suggests that the 190-230 region may be involved in substrate recognition. nih.gov Although this study did not directly investigate cell adhesion or migration, it lays the groundwork for future research to explore whether the 190-230 peptide can modulate these cellular processes by interfering with FXIIIa's interactions with the extracellular matrix. Fibrinogen and fibronectin, both crucial for cell adhesion and migration, are known substrates of FXIIIa. haematologica.org Impaired FXIII activation, as seen in afibrinogenemia, can impact wound healing, highlighting the importance of the FXIIIa-fibrin interaction in tissue repair processes. haematologica.orgleicabiosystems.com
Future studies could employ established cell adhesion and migration assays, such as the transwell migration assay or wound healing "scratch" assay, to investigate the effects of the 190-230 peptide on various cell types, including fibroblasts, endothelial cells, and monocytes.
Immunocytochemistry and flow cytometry are powerful techniques used to identify and characterize cells expressing FXIIIa and to determine the subcellular localization of the protein. These methods rely on specific antibodies that recognize and bind to FXIIIa.
Immunocytochemistry has been instrumental in localizing FXIIIa-positive cells in various tissues. In the skin, for instance, a population of dermal dendritic cells, distinct from Langerhans cells, expresses high levels of FXIIIa. leicabiosystems.comnih.govleicabiosystems.com These cells are found predominantly in the papillary dermis and around skin appendages. leicabiosystems.com Immunohistochemical staining for FXIIIa is a valuable tool in dermatopathology, aiding in the differentiation of various cutaneous mesenchymal tumors. testcatalog.org For example, dermatofibromas are typically positive for FXIIIa, while dermatofibrosarcoma protuberans are often negative. nih.gov By immunoperoxidase staining, cellular FXIIIa in monocytes and macrophages appears to be localized in the cytoplasm. nih.gov While these studies utilize antibodies against the entire FXIIIa protein, the development of antibodies specific to the 190-230 epitope could enable more precise investigations into the localization and trafficking of this particular region within the cell.
Flow cytometry allows for the quantitative analysis of FXIIIa expression in different cell populations. This technique has been used to demonstrate that soluble FXIIIa can bind to the surface of endothelial cells. epa.gov Furthermore, flow cytometry has revealed that stimulation of human monocytes with cytokines like IL-4 and IL-10 leads to an upregulation of FXIII-A antigen and activity on the cell surface. nih.gov This externalized FXIII-A can then contribute to the stabilization of thrombi. nih.gov Flow cytometry is also a key tool in hematology for identifying FXIIIa as an intracellular marker in the classification of acute myeloid leukemias. frontiersin.org Similar to immunocytochemistry, the availability of antibodies targeting the 190-230 fragment would allow researchers to use flow cytometry to track the surface expression or intracellular levels of this specific domain in response to various stimuli.
| Technique | Application in FXIIIa Research | Key Findings | Potential Application for 190-230 Fragment |
| Immunocytochemistry | Localization of FXIIIa-expressing cells in tissues. | FXIIIa is expressed in dermal dendrocytes, monocytes, macrophages, and various tumor cells. leicabiosystems.comnih.govleicabiosystems.comtestcatalog.orgnih.gov | Determine the subcellular localization of the 190-230 region. |
| Flow Cytometry | Quantification of FXIIIa expression on and within cells. | FXIIIa binds to endothelial cells and is upregulated on the surface of activated monocytes. epa.govnih.gov | Quantify the expression of the 190-230 fragment on the cell surface or intracellularly. |
Recombinant Protein Expression and Peptide Synthesis Approaches
The production of the Coagulation Factor XIIIa (190-230) fragment for research purposes is primarily achieved through recombinant protein expression or chemical peptide synthesis.
Recombinant protein expression involves introducing the genetic sequence encoding the 190-230 fragment into a host organism, such as bacteria (E. coli), yeast (Pichia pastoris), or human cell lines, which then produce the desired peptide. novusbio.comabcam.comnih.gov While the expression of the full-length FXIIIa has been successfully achieved in various systems, the production of specific fragments like 190-230 as a standalone recombinant product is less commonly reported. However, recombinant antigens corresponding to portions of the FXIIIa sequence are commercially available for use in antibody generation and competition assays. novusbio.com
Peptide synthesis , particularly solid-phase peptide synthesis (SPPS), is a more common and direct method for producing peptides of a defined sequence, such as the 190-230 fragment. nih.govamerigoscientific.compeptide.comnih.govnih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com This method allows for the precise control of the peptide sequence and the incorporation of modifications. Several commercial suppliers offer the synthetic Coagulation Factor XIIIa (190-230) peptide, indicating that its synthesis is well-established. amerigoscientific.com A study by Ueki et al. specifically reported the synthesis of the Asp190-Phe230 peptide to investigate its inhibitory effects on FXIIIa activity. nih.gov
| Method | Description | Advantages for 190-230 Fragment | Considerations |
| Recombinant Expression | Production of the peptide in a host organism. | Potentially higher yields for larger quantities. | May require optimization of expression and purification protocols. |
| Solid-Phase Peptide Synthesis | Stepwise chemical synthesis of the peptide on a solid support. | High purity and precise sequence control. peptide.comnih.govnih.gov | Can be costly for large-scale production. |
Below is a table of commercially available Coagulation Factor XIIIa (190-230) peptides:
| Supplier | Product Name | Sequence | Purity | Form |
| Amerigo Scientific | Coagulation Factor XIIIa (190-230) | H-Asp-Asp-Ala...Phe-OH | >95% | Lyophilized powder |
| GLPBIO | COAGULATION FACTOR XIIIA (190-230) | Not specified | >98% | Lyophilized powder |
Structural Biology Techniques for Fragment-Enzyme Interaction Analysis
Understanding the three-dimensional structure of the Coagulation Factor XIIIa (190-230) fragment and how it interacts with the FXIIIa enzyme is crucial for elucidating its function and for designing potential inhibitors. Structural biology techniques provide atomic-level insights into these interactions.
X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of proteins and their complexes. The process involves crystallizing the protein of interest, in this case, FXIIIa in complex with the 190-230 fragment, and then bombarding the crystal with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density and thus the atomic structure of the molecule. X-ray crystallography has been successfully used to determine the structure of the FXIII A subunit, revealing the location of the active site and key residues involved in calcium binding and catalysis. nih.gov While the crystal structure of FXIIIa in complex with the 190-230 fragment has not been reported, this technique remains a primary goal for understanding the precise binding mode of this inhibitory peptide. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying protein structure and dynamics in solution. NMR can be used to determine the structure of proteins and their complexes, and to identify the specific atoms involved in binding interactions. For FXIIIa, NMR could be used to study the interaction between the 190-230 peptide and the enzyme in a more physiologically relevant solution state. This would involve isotopically labeling either the peptide or the enzyme and then monitoring the changes in the NMR spectrum upon binding. Such studies can provide information on the conformation of the bound peptide and identify the contact points between the fragment and the enzyme.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of FXIIIa and the 190-230 fragment, MD simulations can be used to predict how the peptide binds to the enzyme and to understand the dynamics of this interaction. youtube.com Starting from a known or modeled structure of FXIIIa, the 190-230 peptide can be "docked" into potential binding sites, and then an MD simulation can be run to observe how the complex behaves over a period of nanoseconds to microseconds.
These simulations can provide valuable insights into:
The preferred binding orientation of the 190-230 peptide.
The key amino acid residues on both the peptide and the enzyme that are involved in the interaction.
The conformational changes that may occur in the enzyme upon peptide binding.
The stability of the enzyme-peptide complex.
While no specific MD simulation studies on the FXIIIa-(190-230) complex have been published, this approach holds great promise for complementing experimental data and guiding the design of more potent and specific inhibitors based on this fragment.
Future Research Directions and Unexplored Avenues for Coagulation Factor Xiiia 190 230
Detailed Structural Elucidation of Fragment-Enzyme Binding Modes at Atomic Resolution
A significant gap in the current understanding of the FXIIIa (190-230) fragment is the precise molecular mechanism of its interaction with substrates. While it is known to inhibit cross-linking by interacting with substrates like fibrin (B1330869), the atomic-level details of this binding are unknown. ashpublications.orgnih.gov
Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to study the structure and dynamics of the peptide and its interactions in solution, offering a complementary approach to solid-state structural methods. mdpi.com Such structural data would be invaluable for understanding the fragment's inhibitory mechanism and for the rational design of more potent or specific inhibitors.
Comprehensive Identification of All Potential Molecular Targets and Interaction Partners in Complex Biological Systems
The current knowledge of the FXIIIa (190-230) fragment's interactions is limited to its binding to known FXIIIa substrates like fibrin, N,N'-dimethylcasein, and fibronectin. ashpublications.orgnih.gov To gain a broader understanding of its biological roles, it is crucial to identify all potential molecular targets and interaction partners within complex biological systems such as plasma or the cellular microenvironment.
A powerful approach for this would be the use of pull-down assays coupled with mass spectrometry . thermofisher.comsigmaaldrich.comcreative-proteomics.commtoz-biolabs.com In this technique, a tagged version of the (190-230) peptide would be used as "bait" to capture its binding partners from a cell lysate or plasma. The captured proteins would then be identified by mass spectrometry, providing a comprehensive list of potential interactors. This unbiased approach could uncover novel binding partners and suggest previously unknown functions for the peptide beyond its role in coagulation.
Exploration of Structure-Activity Relationships within the (190-230) Sequence for Enhanced Potency or Specificity
Initial studies have shown that the entire 190-230 amino acid sequence is important for its inhibitory activity, as shorter fragments are significantly less potent. ashpublications.orgnih.gov However, a detailed understanding of the contribution of individual amino acid residues to its function is lacking.
A systematic alanine scanning mutagenesis study would be a valuable next step. wikipedia.orggenscript.comcreative-biolabs.comrapidnovor.comgenscript.com In this approach, each amino acid residue within the (190-230) sequence would be systematically replaced with an alanine. The resulting peptide variants would then be tested for their inhibitory activity to identify "hot spots" – key residues that are critical for its function.
Based on the results of alanine scanning, further studies could involve the synthesis and evaluation of peptide analogs with substitutions of key residues with other natural or non-natural amino acids. This would allow for a more in-depth exploration of the structure-activity relationship and could lead to the development of modified peptides with enhanced potency, specificity, or improved pharmacokinetic properties.
Application as a Biochemical Probe to Dissect Transglutaminase Mechanisms in Diverse Biological Pathways
Given its role as a substrate recognition site, the FXIIIa (190-230) fragment has the potential to be developed into a valuable biochemical probe to study the mechanisms of transglutaminases in various biological processes beyond coagulation.
For instance, in studies of wound healing and fibrosis , where transglutaminase activity is known to play a role, the (190-230) peptide could be used to competitively inhibit substrate binding and thereby dissect the specific contributions of transglutaminase-mediated cross-linking to these processes. physiology.orgnih.govresearchgate.netnih.govijmcmed.org By observing the cellular and molecular consequences of this inhibition in relevant cell culture or animal models, researchers could gain a deeper understanding of the pathological mechanisms involved.
Q & A
Q. What experimental methods are recommended for detecting Factor XIIIa activity in fibrin crosslinking assays?
Factor XIIIa activity can be quantified via functional assays measuring transglutaminase activity. A validated approach involves incubating fibrinogen with thrombin and calcium to activate Factor XIIIa, followed by detection of γ-glutamyl-ε-lysine crosslinks using fluorescent amine incorporation (e.g., dansylcadaverine) or SDS-PAGE under non-reducing conditions to visualize high-molecular-weight fibrin polymers . Western blotting with anti-Factor XIIIA antibodies (e.g., targeting the A subunit at ~75-83 kDa) can confirm protein presence, as demonstrated in barnacle cement studies .
Q. How does Factor XIIIa stabilize fibrin clots mechanistically, and what are the key structural domains involved?
Factor XIIIa catalyzes covalent crosslinks between γ-chains of fibrin monomers via transglutaminase activity, enhancing clot stability. The 190-230 region of the A subunit is critical for binding fibrin and calcium, which facilitates dissociation of the inhibitory B subunits. Structural studies using proteolytic fragments (e.g., 29-kDa heparin-binding or 60-kDa cell-binding domains) reveal that interdomain interactions in fibrinogen mask glutamine residues until thrombin cleavage exposes them for crosslinking .
Advanced Research Questions
Q. How can researchers resolve contradictions in Factor XIIIa functional data across species or mutant variants?
Discrepancies may arise from evolutionary divergence (e.g., barnacle vs. human Factor XIIIA) or mutations affecting calcium-binding domains. To address this:
- Perform comparative structural modeling using tools like AlphaFold to identify conserved residues (e.g., residues 200-215 in the calcium-binding loop).
- Validate activity with dual functional assays: transglutaminase activity quantification (via putrescine incorporation) and fibrin clot stability tests under varying calcium concentrations .
- Use site-directed mutagenesis to test hypotheses, as seen in studies identifying eight novel A subunit mutations that impair clot stability .
Q. What advanced techniques are suitable for mapping transglutaminase-sensitive glutamine residues in Factor XIIIa substrates?
Mass spectrometry (MS)-based proteomics combined with isotopic labeling can identify crosslinked peptides. For example:
- Digest crosslinked fibrin with trypsin and analyze peptides via LC-MS/MS to detect ε-(γ-glutamyl)lysine isopeptides.
- Use tissue transglutaminase as a control to differentiate Factor XIIIa-specific sites, as shown in fibronectin fragment studies .
- Structural masking effects in intact proteins require parallel analysis of proteolytic fragments to reveal cryptic sites .
Q. How should researchers design studies to investigate Factor XIIIa’s non-hemostatic roles, such as cell adhesion or membrane stabilization?
- Experimental Design : Use endothelial cell cultures or knockout models to assess extracellular matrix (ECM) remodeling. Measure adhesion via scratch assays or atomic force microscopy (AFM) before/after Factor XIIIa inhibition.
- Controls : Include FXIII-deficient plasma and recombinant Factor XIIIa supplements.
- Data Interpretation : Correlate crosslinking activity with D-dimer levels (a fibrin degradation marker) to distinguish hemostatic vs. non-hemostatic outcomes .
Methodological Guidance
Q. What statistical approaches are critical for analyzing Factor XIIIa activity in heterogeneous patient cohorts?
- Apply multivariate regression to account for variables like calcium concentration, fibrinogen levels, and genetic polymorphisms.
- Use Bland-Altman plots to compare commercial activity assays (e.g., chromogenic vs. clot solubility assays) .
- For mutation studies, combine Fisher’s exact test (for variant frequency) with molecular dynamics simulations to assess structural impacts .
Q. How can conflicting data on Factor XIIIa’s role in thrombosis vs. bleeding disorders be reconciled?
- Conduct meta-analyses stratified by study design (e.g., observational vs. interventional).
- Evaluate confounding factors like assay sensitivity (e.g., low FXIII activity thresholds for bleeding risk) and population-specific genetic backgrounds .
- Use animal models to isolate FXIIIa’s effects; for example, murine knockouts show delayed clot lysis but no spontaneous bleeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
